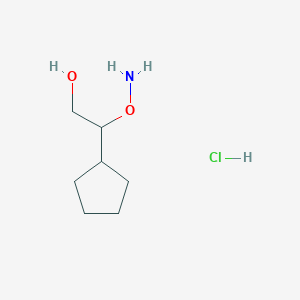

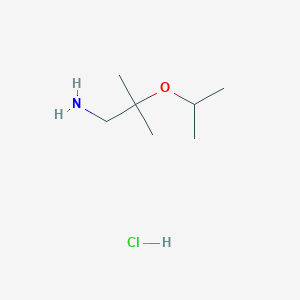

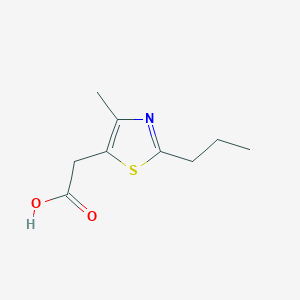

![molecular formula C18H19BrN2O2 B2797561 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine CAS No. 1564270-44-5](/img/structure/B2797561.png)

1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine” is a derivative of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities . The core chemical structure of benzodiazepines is formed by the fusion of a benzene ring and a diazepine ring .

Synthesis Analysis

The synthesis of 1,4-diazepines has been an active area of research for many decades . An efficient and improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) . This method has been reported to yield high yields and short reaction times for both electron-releasing and electron-withdrawing substituted 1,4-diazepine and 1,5-benzodiazepines derivatives .Chemical Reactions Analysis

The chemical reactions involving 1,4-diazepines have been extensively studied . The primary purpose of these studies is to discuss the synthetic schemes and reactivity of 1,4-diazepines . The direct synthesis of benzodiazepines from simple and easily accessible starting materials remains a continuous challenge for synthetic chemists .Applications De Recherche Scientifique

Anticonvulsant Properties

BZD compounds exhibit anticonvulsant effects, making them relevant in the treatment of epilepsy and other seizure disorders. Their ability to modulate GABA receptors contributes to their antiepileptic activity .

Synthetic Strategies and Medicinal Chemistry

Researchers have explored various synthetic approaches for BZD compound synthesis. Notably, o-phenylenediamine serves as a precursor in the systematic construction of 1,4- and 1,5-benzodiazepines. These strategies have been developed over the past five years (2018–2022) and offer efficient routes for accessing these biologically active moieties .

Orientations Futures

Mécanisme D'action

Target of Action

The compound is a derivative of the 1,4-Benzodiazepine class . Benzodiazepines are known to primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . They do this by increasing the frequency of the chloride channel opening within the GABA_A receptor, thereby making the neurons less excitable .

Biochemical Pathways

The primary biochemical pathway affected by benzodiazepines is the GABAergic system . By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the nervous system. This can lead to downstream effects such as reduced anxiety, sedation, and suppression of seizures .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of benzodiazepines’ action include increased inhibitory neurotransmission, decreased neuronal excitability, and potential changes in gene expression related to GABA receptor subunits . Clinically, this can result in reduced anxiety, sedation, muscle relaxation, and prevention of seizures .

Action Environment

Environmental factors such as the presence of other drugs, patient’s age, liver function, and genetic factors can influence the action, efficacy, and stability of benzodiazepines . For example, the presence of alcohol or other CNS depressants can potentiate the effects of benzodiazepines . Additionally, variations in liver enzyme activity, either due to genetic factors or the presence of liver disease, can affect the metabolism and therefore the effectiveness and potential toxicity of benzodiazepines .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-2,3-benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-11,20H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYMBCVWOLHOQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=NN1)C3=CC=C(C=C3)Br)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

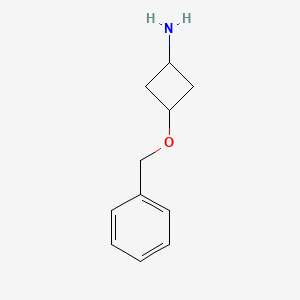

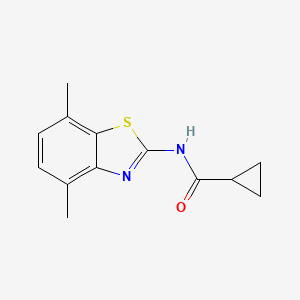

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2797482.png)

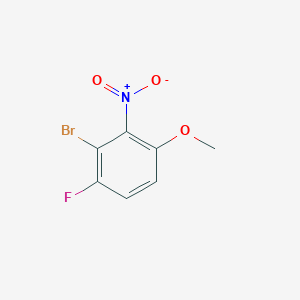

![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)

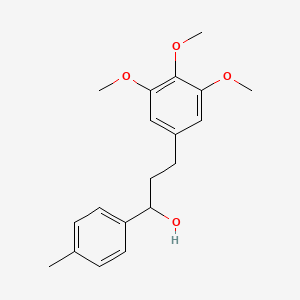

![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)

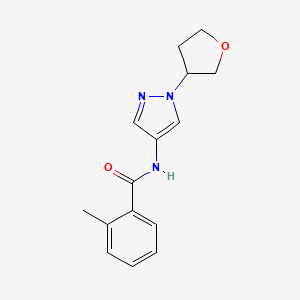

![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)

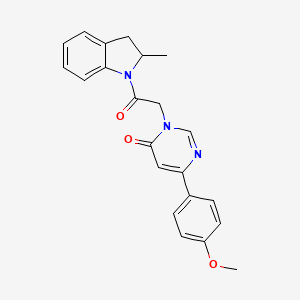

![N-(3-chlorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2797501.png)